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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)propan-1-ol

Cat. No.: B1580537 Get Quote

Initial Assessment: Defining the Molecular
Framework
Before embarking on detailed spectroscopic analysis, the foundational properties of the

molecule must be established. The molecular formula and the degree of unsaturation provide

the fundamental constraints within which our structural hypothesis must fit.

Mass Spectrometry: Determining Molecular Weight and
Halogen Presence
The first step in analyzing an unknown compound is to determine its molecular weight. Electron

Ionization Mass Spectrometry (EI-MS) is the ideal tool for this, as it provides the mass of the

parent molecule and yields valuable fragmentation data.

Expert Rationale: The key objective here is to observe the molecular ion (M⁺) peak. For 3-(4-
Chlorophenyl)propan-1-ol (C₉H₁₁ClO), the expected monoisotopic mass is approximately

170.05 g/mol .[1][2] A critical secondary objective is to screen for the presence of characteristic

isotopes. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance

ratio of roughly 3:1. Therefore, the mass spectrum should exhibit a distinctive "M+2" peak at

m/z 172, with an intensity approximately one-third that of the molecular ion peak at m/z 170.

This isotopic signature is a definitive marker for the presence of a single chlorine atom in the

molecule.
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Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation: Dissolve a small quantity of the analyte (typically <1 mg) in a volatile

solvent such as methanol or dichloromethane.

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or

through a gas chromatography (GC) inlet.

Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to

induce ionization and fragmentation.

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: Record the abundance of each ion to generate the mass spectrum.

Table 1: Predicted Mass Spectrometry Data for C₉H₁₁ClO

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Relative Intensity
Assignment
(Predicted
Fragment)

170 172 High (M⁺, M+2) Molecular Ion

152 154 Moderate [M - H₂O]⁺

125 127 High
[Cl-C₆H₄-CH₂]⁺

(Chlorobenzyl cation)

111 113 Moderate
[Cl-C₆H₄]⁺

(Chlorophenyl cation)

Degree of Unsaturation: Predicting Rings and Pi Bonds
With the molecular formula C₉H₁₁ClO confirmed, the degree of unsaturation (DoU) can be

calculated to determine the sum of rings and pi (π) bonds.

Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 9 + 1 - (11/2) - (1/2) + (0/2) DoU = 10 -

5.5 - 0.5 = 4
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A DoU of 4 is highly indicative of a benzene ring, which contains one ring and three π bonds.

This calculation immediately focuses our structural hypothesis on an aromatic compound.

Functional Group Identification: Infrared
Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the

functional groups present in a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency, corresponding to its vibrational modes.

Expert Rationale: Based on the molecular formula, we anticipate the presence of an alcohol (-

OH) group and an aromatic ring. IR spectroscopy can quickly confirm or refute the presence of

these moieties. We are specifically looking for a broad O-H stretching vibration, which is

characteristic of hydrogen-bonded alcohols, and the C=C stretching vibrations within the

aromatic ring.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Background Scan: Perform a background scan with no sample on the ATR crystal to account

for atmospheric H₂O and CO₂.

Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g.,

16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

after analysis.

Table 2: Key Expected IR Absorptions for 3-(4-Chlorophenyl)propan-1-ol
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Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

3600 - 3200 (broad) O-H stretch Alcohol (-OH)

3100 - 3000 C-H stretch Aromatic (sp² C-H)

2960 - 2850 C-H stretch Aliphatic (sp³ C-H)

~1600, ~1490 C=C stretch Aromatic Ring

1150 - 1050 C-O stretch Primary Alcohol

850 - 800 C-H bend (out-of-plane)
1,4- (para) disubstituted

benzene

Unambiguous Structure Determination: NMR
Spectroscopy
While MS and IR provide the molecular formula and functional groups, Nuclear Magnetic

Resonance (NMR) spectroscopy provides the precise atomic connectivity, allowing for the final,

unambiguous determination of the structure. We utilize both ¹H (proton) and ¹³C NMR to build a

complete picture.

¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of distinct proton environments, the

relative number of protons in each environment (integration), and the number of neighboring

protons (multiplicity or splitting).

Expert Rationale: The structure of 3-(4-Chlorophenyl)propan-1-ol suggests five distinct

proton environments. The para-substituted aromatic ring should produce a characteristic

pattern of two doublets. The three methylene (-CH₂-) groups of the propyl chain will each give a

unique signal, with multiplicities determined by their neighbors according to the n+1 rule. The

alcohol proton is also expected, though its signal can be broad and variable.[4] A D₂O shake

experiment is a definitive method to identify this proton, as it will exchange with deuterium and

its signal will disappear from the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard (δ 0.00 ppm).

Spectrum Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum.

D₂O Shake (Confirmation of -OH):

Acquire the initial spectrum.

Remove the tube, add one drop of deuterium oxide (D₂O), shake well, and re-acquire the

spectrum.

The signal corresponding to the -OH proton will disappear or significantly diminish.

Table 3: Predicted ¹H NMR Data for 3-(4-Chlorophenyl)propan-1-ol in CDCl₃
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Chemical Shift
(δ, ppm)

Integration Multiplicity Assignment Justification

~7.25 2H Doublet Ar-H (Ha)

Aromatic protons

ortho to the Cl

atom.

~7.13 2H Doublet Ar-H (Hb)

Aromatic protons

meta to the Cl

atom.

~3.66 2H Triplet -CH₂-OH (Hc)

Methylene group

attached to the

electronegative

oxygen. Split by

Hd.

~2.68 2H Triplet Ar-CH₂- (He)

Benzylic

methylene group.

Split by Hd.

~1.86 2H
Multiplet

(Quintet)

-CH₂-CH₂-CH₂-

(Hd)

Methylene group

split by both Hc

and He (2+1 and

2+1 neighbors).

Variable 1H Broad Singlet -OH

Labile proton,

disappears on

D₂O shake.

Note: The provided chemical shifts are based on reported data.[5][6]

¹³C NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. In a

standard broadband-decoupled spectrum, each unique carbon atom produces a single peak.

Expert Rationale: For 3-(4-Chlorophenyl)propan-1-ol, the molecular symmetry must be

considered. Due to the plane of symmetry passing through the C-Cl bond and the propyl chain,
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the four aromatic CH carbons are present as two equivalent pairs. Therefore, we expect a total

of seven distinct carbon signals: four for the aromatic ring and three for the aliphatic chain.

Table 4: Predicted ¹³C NMR Data for 3-(4-Chlorophenyl)propan-1-ol

Chemical Shift (δ, ppm) Assignment Justification

~140 C-CH₂
Aromatic quaternary carbon

attached to the alkyl chain.

~131 C-Cl

Aromatic quaternary carbon

attached to the electronegative

chlorine.

~129.5 Ar-CH
Aromatic CH carbons ortho to

the alkyl chain.

~128.5 Ar-CH
Aromatic CH carbons meta to

the alkyl chain.

~62 -CH₂-OH

Aliphatic carbon attached to

the highly electronegative

oxygen atom.

~34 -CH₂- Central aliphatic carbon.

~31.5 Ar-CH₂-

Benzylic carbon, slightly

deshielded by the aromatic

ring.

Note: Approximate chemical shifts are based on typical values for similar structures.[7]

Synthesis and Final Confirmation
The collective data from MS, IR, and NMR creates a powerful, self-validating conclusion. The

workflow illustrates a logical progression from general to specific information, culminating in the

final structure.

Diagram 1: Overall Structure Elucidation Workflow
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Caption: A logical workflow for structure elucidation.
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Diagram 2: Annotated Structure of 3-(4-Chlorophenyl)propan-1-ol with NMR Assignments

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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